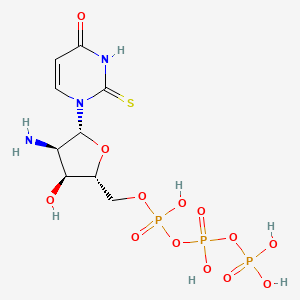

2'-amino-2-thio-UTP

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2’-amino-2-thio-UTP is a modified nucleotide that has been used in various studies. It includes 2 different types of modifications on one or both pyrimidine nucleotides .

Synthesis Analysis

The synthesis of 2’-amino-2-thio-UTP involves several steps. A study showed that a T7 RNA polymerase bearing the Y639F mutation was able to synthesize transcripts with 2’-fluoro, 2’-amino, 2’-O-methylpyrimidines and 2’-deoxy-2’-thio-CTP more efficiently than the wild type . Another approach to the synthesis of such heterocyclic systems is limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis

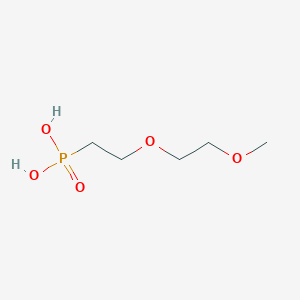

The molecular structure of 2’-amino-2-thio-UTP is complex and involves a pyrimidine nucleoside triphosphate, consisting of the organic base uracil linked to the 1′ carbon of the ribose sugar, and esterified with tri-phosphoric acid at the 5′ position . Several strategies are recognized for the structural refinement of 2-aminothiazole as well as modification of the attached group to 2-amino in 2-aminothiazole framework .Chemical Reactions Analysis

The chemical reactions involving 2’-amino-2-thio-UTP are diverse. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The introduction of thiol group may be considered to be less known direction of chemical modification .Physical And Chemical Properties Analysis

The physical and chemical properties of 2’-amino-2-thio-UTP are complex. It is recommended that an internal standard be used to monitor physical and chemical losses and variations during amino acid analysis .Applications De Recherche Scientifique

Receptor Activation : 2'-amino-2'-deoxy-UTP, a close analogue of 2'-amino-2-thio-UTP, exhibits higher potency for the P2Y2 receptor, a type of uracil nucleotide-activated receptor (Jacobson et al., 2006).

RNA Polymerase Utility : Studies on the cherry salmon (Oncorhynchus masou) reveal that various sulfur-containing UTP analogues, including those similar to 2'-amino-2-thio-UTP, are utilized differently by RNA polymerase I and II (Nakayama & Saneyoshi, 1984).

Inhibition of Platelet Aggregation : Thio analogues of UTP, such as 2-thio-UTP, have been shown to inhibit platelet P2Y12 receptor and aggregation, indicating potential applications in anti-platelet therapies (Gündüz et al., 2017).

Molecular Modeling for Receptor Selectivity : Molecular modeling studies involving 2'-amino-2'-deoxy-2-thiouridine 5'-triphosphate have been used to enhance understanding of receptor recognition, aiding in the development of receptor subtype-selective drugs (Ivanov et al., 2007).

Metabolism in Liver : The metabolism of nucleosides like 2-thiouridine, a compound related to 2'-amino-2-thio-UTP, in rat liver suggests pathways for incorporation into nucleotides and RNA (Yu & Sedlák, 1973).

Photoreactive Analogs in Transcription Complexes : Utilization of photoreactive analogs such as 4-thio-substituted UTP in transcription complexes provides insights into the organization and function of these complexes (Temiakov et al., 2003).

Nucleic Acid Scaffolding : 2'-amino-LNA scaffolds, similar in structure to 2'-amino-2-thio-UTP, have been used in the creation of functionalized nucleic acids for nanotechnology and biomedical applications (Astakhova & Wengel, 2014).

Orientations Futures

The future directions of research on 2’-amino-2-thio-UTP are promising. The development of selective agonists and antagonists of P2Y receptors is one of the potential areas of research . The continuing process of ligand design for the P2Y receptors will aid in the identification of new clinical targets .

Propriétés

IUPAC Name |

[[(2R,3S,4R,5R)-4-amino-3-hydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O13P3S/c10-6-7(14)4(23-8(6)12-2-1-5(13)11-9(12)29)3-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,4,6-8,14H,3,10H2,(H,18,19)(H,20,21)(H,11,13,29)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTUUIWWVPWHAA-XVFCMESISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N3O13P3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-amino-2-thio-UTP | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.